molecular formula C27H23NO6 B270917 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Katalognummer B270917
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: LUNDKXYXXVODGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves its ability to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication. It also modulates the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate include its ability to induce apoptosis in cancer cells, inhibit viral replication, and modulate neurotransmitter activity in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in lab experiments include its potent activity against cancer cells, viruses, and certain neurodegenerative disorders. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. These include further investigation into its potential use as a treatment for various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, there is a need for further research to determine its safety and efficacy in humans and to develop more efficient synthesis methods for this compound.

Synthesemethoden

The synthesis of 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves the reaction between 1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolizine-5-carboxylic acid and 4-(4-methylbenzoyloxy)benzaldehyde in the presence of a coupling agent and a catalyst. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. It has also shown promising results as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

Eigenschaften

Produktname

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Molekularformel

C27H23NO6

Molekulargewicht

457.5 g/mol

IUPAC-Name

[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C27H23NO6/c1-18-7-9-20(10-8-18)27(32)34-23-13-11-19(12-14-23)24(29)17-33-26(31)21-15-25(30)28(16-21)22-5-3-2-4-6-22/h2-14,21H,15-17H2,1H3

InChI-Schlüssel

LUNDKXYXXVODGA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.